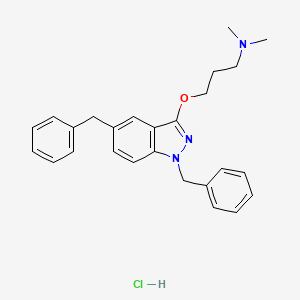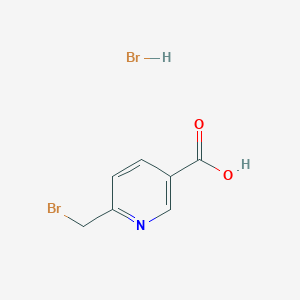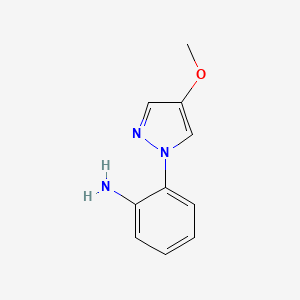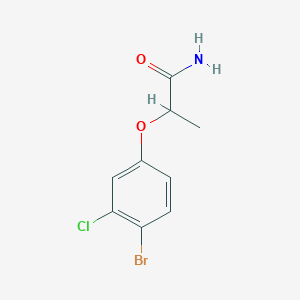
3-((1,5-二苄基-1H-吲唑-3-基)氧基)-N,N-二甲基丙-1-胺盐酸盐
描述
3-((1,5-Dibenzyl-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine hydrochloride, otherwise known as DB-HCl, is a synthetic compound that has been used in scientific research for a variety of applications. DB-HCl is a derivative of indazole and is commonly used as an inhibitor of various enzymes and proteins. It is also used as a tool to study the mechanism of action of various compounds and to study the biochemical and physiological effects of those compounds.
科学研究应用
代谢研究
- 代谢途径:与您感兴趣的化合物相关的化合物已对其在人肝微粒体中的代谢进行了研究,特别关注合成大麻素。该研究重点介绍了这些化合物经历的代谢转化,例如 N-脱烷基化和羟基化,这对于了解它们的药代动力学和对身体的潜在影响至关重要 (Li、Liu、Li 和 Hua,2018)。
合成方法
- 化学合成:研究探索了从相关的酮类曼尼希碱基出发,通过烷基化和环合等反应合成结构多样的化合物库。这项工作有助于开发具有药物发现和材料科学潜在应用的新型化学实体 (Roman,2013)。
作用机制
Target of Action
5-BenzylBenzydamineHydrochloride, also known as 3-(1,5-dibenzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine hydrochloride, is a locally-acting nonsteroidal anti-inflammatory drug (NSAID) with local anaesthetic and analgesic properties . It primarily targets inflamed tissues and is used for pain relief and anti-inflammatory treatment of the mouth, throat, or musculoskeletal system .
Mode of Action
Despite being categorized as a non-steroidal anti-inflammatory drug (NSAID), 5-BenzylBenzydamineHydrochloride demonstrates various mechanisms of action that differ from those of traditional aspirin-like NSAIDs . It is a weak inhibitor of the synthesis of prostaglandins but has several properties which may contribute to its anti-inflammatory activity . These properties include inhibition of the synthesis of the inflammatory cytokine, tumour necrosis factor-α . Inhibition of the oxidative burst of neutrophils occurs under some conditions .
Biochemical Pathways
It is known that the compound can indirectly reduce inflammation through technological innovation and industrial structure adjustment . It also restrains the environmental spillover effect of foreign direct investment (FDI), in this way exacerbating PM2.5 pollution .
Pharmacokinetics
5-BenzylBenzydamineHydrochloride is characterized as a drug of relatively low systemic clearance but high volume of distribution . The apparent terminal half-life in plasma is approximately 8 hours . It is a weak base unlike the aspirin-like drugs which are acids or metabolized to acids .
Result of Action
The molecular and cellular effects of 5-BenzylBenzydamineHydrochloride’s action primarily involve pain relief and anti-inflammatory treatment. When used as a topical cream, it may be employed to relieve symptoms associated with painful inflammatory conditions of the musculoskeletal system .
生化分析
Cellular Effects
The effects of 3-((1,5-Dibenzyl-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to alter the expression of certain genes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Additionally, 3-((1,5-Dibenzyl-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine hydrochloride can impact cell signaling pathways, potentially leading to altered cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of 3-((1,5-Dibenzyl-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine hydrochloride involves its binding interactions with biomolecules. The compound can bind to specific enzymes, either inhibiting or activating their activity. This binding can lead to changes in gene expression, as the compound may influence transcription factors or other regulatory proteins. Additionally, 3-((1,5-Dibenzyl-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine hydrochloride may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-((1,5-Dibenzyl-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to 3-((1,5-Dibenzyl-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine hydrochloride has been associated with changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 3-((1,5-Dibenzyl-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At higher doses, it may lead to toxic or adverse effects, including cellular damage and altered metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3-((1,5-Dibenzyl-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s effects on metabolic pathways can lead to changes in cellular energy production and utilization, impacting overall cellular function. Understanding the metabolic pathways associated with 3-((1,5-Dibenzyl-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine hydrochloride is crucial for elucidating its biochemical and cellular effects .
Transport and Distribution
The transport and distribution of 3-((1,5-Dibenzyl-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine hydrochloride within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s efficacy and its ability to reach target sites within the cell. Understanding the transport and distribution mechanisms of 3-((1,5-Dibenzyl-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine hydrochloride is vital for optimizing its use in biochemical and pharmaceutical applications .
Subcellular Localization
The subcellular localization of 3-((1,5-Dibenzyl-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine hydrochloride plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall efficacy. Understanding the subcellular localization of 3-((1,5-Dibenzyl-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine hydrochloride is essential for elucidating its molecular mechanisms and optimizing its use in research and therapeutic applications .
属性
IUPAC Name |
3-(1,5-dibenzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O.ClH/c1-28(2)16-9-17-30-26-24-19-23(18-21-10-5-3-6-11-21)14-15-25(24)29(27-26)20-22-12-7-4-8-13-22;/h3-8,10-15,19H,9,16-18,20H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHILUQKQKYJDKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=NN(C2=C1C=C(C=C2)CC3=CC=CC=C3)CC4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








amine](/img/structure/B1449445.png)







